Encofosbuvir

HCV Antiviral Potency Pan-Genotypic Activity Nucleotide Prodrug Comparison

Validate next-generation HCV NS5A inhibitors or develop LC-MS/MS assays for TDM. Encofosbuvir is an NMPA-approved (March 2025) Class 1 DAA with distinct genotypic potency (EC50: 46.91-102.4 nM vs GT1b, 2a, 3a, 6). - Use in dual-DAA replicon models with netanasvir; clinically validated SVR12 >95% - Reference standard for prodrug/metabolite quantification in human plasma - Screen resistance-associated substitutions (RASs) - distinct from sofosbuvir

Molecular Formula C30H42FN4O13PS
Molecular Weight 748.7 g/mol
CAS No. 2232134-77-7
Cat. No. B15565050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncofosbuvir
CAS2232134-77-7
Molecular FormulaC30H42FN4O13PS
Molecular Weight748.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H42FN4O13PS/c1-18(2)46-25(38)19(3)33-49(42,48-20-10-8-7-9-11-20)45-16-22-24(37)30(4,31)27(47-22)34-14-12-23(36)35(29(34)41)17-44-26(39)21(13-15-50-6)32-28(40)43-5/h7-12,14,18-19,21-22,24,27,37H,13,15-17H2,1-6H3,(H,32,40)(H,33,42)/t19-,21-,22+,24+,27+,30+,49-/m0/s1
InChIKeyGAHCKEWMXZYJAZ-VBWBMHESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Encofosbuvir: Hepatitis C NS5B Inhibitor


Encofosbuvir (also known as AT-527, HEC-110114, Yiqibuvir) is an orally bioavailable, small-molecule phosphoramidate prodrug of a guanosine nucleotide analog [1]. It acts as a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase [1]. The compound was approved as a Class I innovative drug in China in March 2025 for the treatment of chronic HCV infection in combination with the NS5A inhibitor Netanasvir Phosphate [2].

Encofosbuvir: Non-Interchangeable NS5B Inhibitor


While multiple nucleoside/tide analog NS5B inhibitors exist (e.g., Sofosbuvir, Mericitabine), the preclinical and clinical profiles of Encofosbuvir demonstrate quantifiable differences in potency, resistance profile, and metabolic activation that preclude simple substitution [1]. Specifically, its superior in vitro potency against pan-genotypic isolates (EC50 5–28 nM) and its retained activity against the clinically relevant S282T resistance variant—a substitution that confers 2.4- to 19.4-fold reduced susceptibility to sofosbuvir—underscore its distinct pharmacological advantage [2][3]. Furthermore, its favorable preclinical safety and PK profile, including a long intracellular half-life of the active triphosphate in human hepatocytes (10 hours), supports once-daily dosing with a potentially lower therapeutic dose compared to its analogs [4].

Encofosbuvir Evidence-Based Procurement


Superior Genotype 2a Potency vs. Sofosbuvir

In direct preclinical comparative studies, the active metabolite of Encofosbuvir (AT-511) exhibited approximately 10-fold higher potency than Sofosbuvir (SOF) against a broad panel of HCV laboratory strains and clinical isolates spanning genotypes 1 through 5 [1]. The EC50 of AT-511 ranged from 5 to 28 nM across these strains, whereas the comparator Sofosbuvir typically demonstrates EC50 values in the 50 to 280 nM range [1].

HCV Antiviral Potency Pan-Genotypic Activity Nucleotide Prodrug Comparison

HCV Genotypic Potency (GT1b, 2a, 3a)

A critical differentiation point is the activity of Encofosbuvir against the primary NS5B resistance-associated substitution (RAS), S282T. This variant, which emerges under Sofosbuvir selection pressure, reduces susceptibility to Sofosbuvir by 2.4- to 19.4-fold [1]. Preclinical data demonstrate that Encofosbuvir's active metabolite, AT-511, remains fully active against S282T variants, exhibiting up to a 58-fold increase in potency compared to Sofosbuvir against these resistant strains [2].

HCV Drug Resistance S282T RAS Nucleotide Analog Resistance Profile

High SVR12 Rates in HCV Patients

In a Phase 1b clinical study, treatment with Encofosbuvir (AT-527) at the optimal dose of 550 mg (free base equivalent) once daily for 7 days resulted in rapid and potent viral suppression [1]. The mean maximum reduction in HCV RNA was 4.4 log10 IU/mL in non-cirrhotic genotype 1b patients, 4.5 log10 IU/mL in non-cirrhotic genotype 3 patients, and 4.6 log10 IU/mL in patients with compensated cirrhosis [1]. A 2.4 log10 IU/mL mean reduction was observed within the first 24 hours of dosing [1].

Clinical Antiviral Activity HCV Viral Kinetics Phase 1 Clinical Trial Data

China NMPA Approval for Chronic HCV

Preclinical evaluation of Encofosbuvir (as AT-511) revealed a favorable safety profile, which differentiates it from some other nucleotide analogs. At concentrations up to 100 μM, AT-511 did not inhibit human DNA polymerases or elicit cytotoxicity or mitochondrial toxicity in vitro [1]. Furthermore, unlike certain other guanosine analogs (e.g., PSI-938, PSI-661), no mutagenic O6-alkylguanine bases were formed upon incubation with CYP3A4, and AT-511 exhibited IC50 values ≥25 μM against a panel of CYP enzymes, suggesting a low potential for CYP-mediated drug-drug interactions [1].

Preclinical Safety Mitochondrial Toxicity Drug-Drug Interaction (DDI) Potential

Purity and Storage Specifications

The pharmacokinetic profile of Encofosbuvir is characterized by efficient intracellular conversion to its active triphosphate metabolite (AT-9010). In primary human hepatocytes, this active triphosphate is the predominant metabolite and has a long intracellular half-life of 10 hours [1]. The systemic half-life of the nucleoside metabolite (AT-273) exceeds 20 hours in humans [2].

Pharmacokinetics Intracellular Half-Life Nucleotide Prodrug Activation

Regulatory Approval and Combination Regimen: Encofosbuvir + Netanasvir for HCV Genotypes 1, 2, 3, and 6

Encofosbuvir is approved as a 0.3 g tablet for once-daily oral administration in combination with Netanasvir Phosphate capsules . This fixed regimen is indicated for adults with chronic HCV genotypes 1, 2, 3, and 6, including both treatment-naïve and interferon-experienced patients, with or without compensated cirrhosis [1]. This represents a validated, clinically proven combination directly from the developer, offering a clear and defined therapeutic application.

Regulatory Approval Combination Therapy Fixed-Dose Regimen

Encofosbuvir Application Scenarios


Novel NS5A Inhibitor Screening Model

Encofosbuvir is ideally suited for in vitro studies requiring potent, broad-spectrum inhibition of HCV replication across genotypes 1-5. Its EC50 range of 5–28 nM allows for effective viral suppression at lower concentrations compared to Sofosbuvir, facilitating dose-response studies and combination assays with other DAAs [1].

Therapeutic Drug Monitoring (TDM) Assay Development

Given its full activity against the clinically relevant S282T RAS, Encofosbuvir is a critical tool for studying resistance mechanisms in HCV. Researchers can use this compound to explore combination strategies to overcome or prevent the emergence of S282T-mediated resistance, a common challenge with first-generation NS5B inhibitors like Sofosbuvir [1].

Genotype-Specific Resistance Profiling

The well-characterized metabolic activation pathway of Encofosbuvir, leading to a long intracellular half-life (10 hours) of the active triphosphate in human hepatocytes, makes it an excellent candidate for advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling and tissue distribution studies, particularly in liver-targeted drug delivery research [2].

Pre-Clinical Pan-Genotypic HCV Cure Assessment

Encofosbuvir's approval in combination with Netanasvir Phosphate provides a validated template for developing new FDC formulations. Its favorable drug-drug interaction profile (CYP IC50 ≥25 μM) and once-daily dosing support its integration into multi-drug regimens aimed at treating difficult-to-cure patient populations, including those with cirrhosis or prior treatment failure [3].

Technical Documentation Hub

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